molecular formula C8H12N2O B8482856 (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)methanol

(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)methanol

Cat. No. B8482856
M. Wt: 152.19 g/mol
InChI Key: ZVWIPJQDAQASCU-UHFFFAOYSA-N
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Patent
US04154844

Procedure details

The reaction of 1,4-dimethylamidazole (5.65 g.) with n-butyl lithium followed by treatment with formaldehyde (according to the method described for the preparation of 3-hydroxymethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine in Example 243) gave 1,4-dimethyl-2-hydroxymethylimidazole (2.71 g.), m.p. 125°-126° (ethyl acetate-petroleum ether).
[Compound]
Name
ethyl acetate-petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3]C.C=O.[OH:8][CH2:9][C:10]1[N:14]2CCCCC2=[CH:12][N:11]=1>>[CH3:12][N:11]1[CH:3]=[C:2]([CH3:1])[N:14]=[C:10]1[CH2:9][OH:8]

Inputs

Step One
Name
ethyl acetate-petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=NC=C2N1CCCC2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC(=C1)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.71 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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